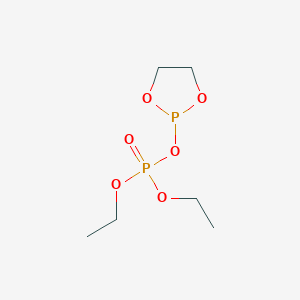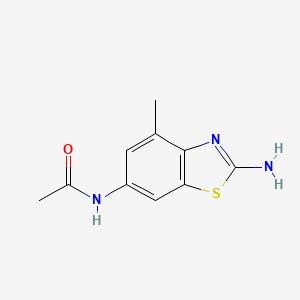![molecular formula C8H10N2O B13806485 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol CAS No. 69393-38-0](/img/structure/B13806485.png)
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol is a chemical compound that features a bicyclo[111]pentane core with an imidazole ring attached at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors for carbene insertion or radical addition reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the structure and function of other biologically active molecules. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can be compared with other bicyclo[1.1.1]pentane derivatives and imidazole-containing compounds:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached.
Imidazole-Containing Compounds: These compounds contain the imidazole ring but differ in the attached substituents. Examples include histamine and clotrimazole.
The uniqueness of this compound lies in the combination of the bicyclo[1.1.1]pentane core and the imidazole ring, which imparts distinct physicochemical properties and potential biological activities.
Properties
CAS No. |
69393-38-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8(5-1-6(8)2-5)7-3-9-4-10-7/h3-6,11H,1-2H2,(H,9,10) |
InChI Key |
LEJOBAXXSNDVSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2(C3=CN=CN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


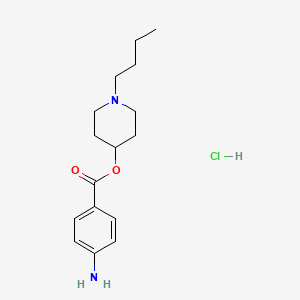
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
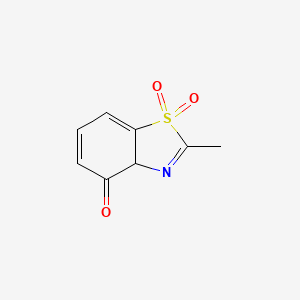
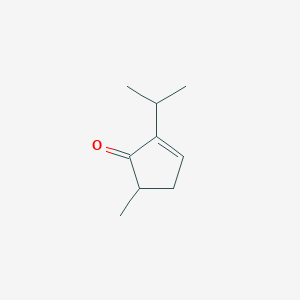
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
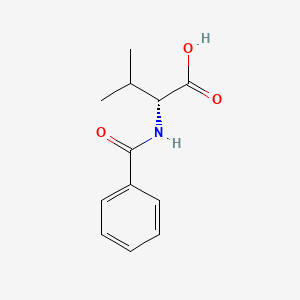

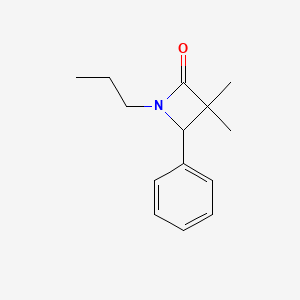
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
